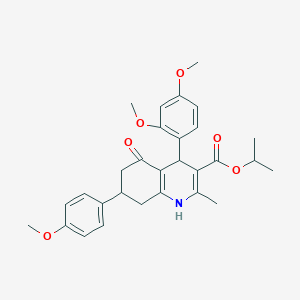![molecular formula C23H21BrN2O2 B5036947 N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide), also known as BBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) exerts its biological effects by binding to specific proteins and enzymes, altering their conformation and activity. In cancer cells, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the induction of cell death. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-tumor properties. In cancer cells, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to induce cell death and inhibit cell proliferation. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has several advantages as a tool for scientific research, including its high potency, selectivity, and low toxicity. However, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) research, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its mechanisms of action in more detail. In addition, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) could be used as a tool to study protein-protein interactions and protein-ligand interactions in various biological systems.
Synthesis Methods
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) can be synthesized using a variety of methods, including the condensation reaction between 4-bromobenzaldehyde and 2-methylbenzamide in the presence of a suitable catalyst. Other methods include the reaction between 4-bromobenzaldehyde and 2-methylbenzoic acid, followed by the amidation reaction with ammonia.
Scientific Research Applications
N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been shown to exhibit anti-cancer, anti-inflammatory, and anti-tumor properties. In biochemistry, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been used as a tool to study protein-protein interactions and protein-ligand interactions. In pharmacology, N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide) has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[(4-bromophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBFMNUZSYHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-bromophenyl)methanediyl]bis(2-methylbenzamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)
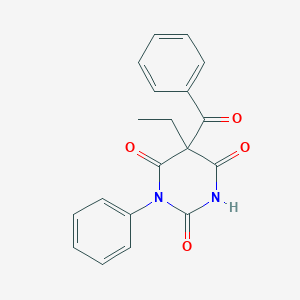

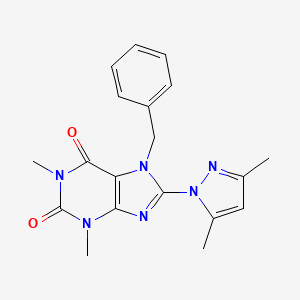
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
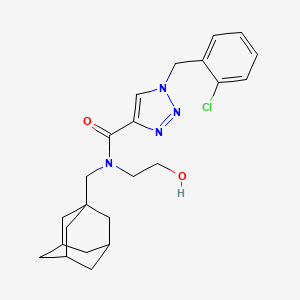
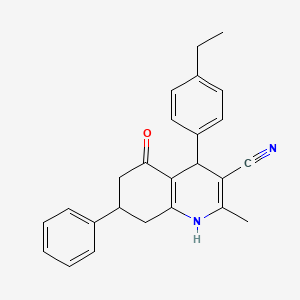
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)
![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
